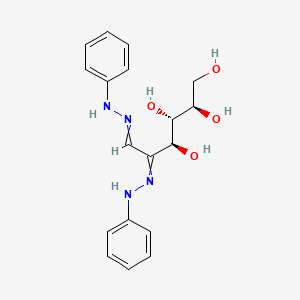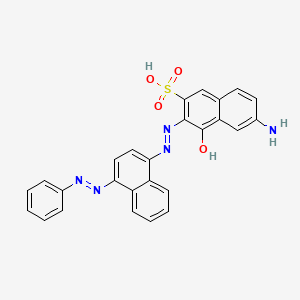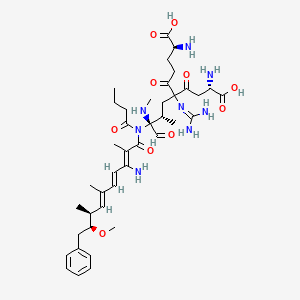
(L-MeAbu5)nodularin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(L-MeAbu5)nodularin is a potent hepatotoxin produced by the cyanobacterium Nodularia spumigena . This compound is a cyclic pentapeptide containing several unusual non-proteinogenic amino acids, such as N-methyl-didehydroaminobutyric acid and the β-amino acid ADDA . Nodularins are known for their stability and resistance to degradation by light, temperature, and microwaves . They are often associated with harmful algal blooms in brackish water bodies, posing significant risks to public health and aquatic ecosystems .
Vorbereitungsmethoden
The synthesis of (L-MeAbu5)nodularin involves complex biosynthetic pathways in cyanobacteria. The compound is synthesized through a hybrid polyketide/non-ribosomal peptide synthetase (PKS/NRPS) pathway .
Analyse Chemischer Reaktionen
(L-MeAbu5)nodularin undergoes various chemical reactions, including oxidation and reduction. The compound is known to inhibit protein serine/threonine phosphatases 1 and 2A (PP1 and PP2A), leading to increased protein phosphorylation in cells . Common reagents used in these reactions include oxidizing agents and reducing agents, which facilitate the transformation of nodularin into its active or inactive forms . Major products formed from these reactions include phosphorylated proteins and other metabolites that contribute to the compound’s toxic effects .
Wissenschaftliche Forschungsanwendungen
(L-MeAbu5)nodularin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and environmental science. In chemistry, it is used as a model compound to study the biosynthesis and chemical properties of cyclic peptides . In biology and medicine, nodularin is studied for its hepatotoxic effects and potential role in liver cancer . It is also used in environmental science to monitor and assess the impact of cyanobacterial blooms on water quality and public health .
Wirkmechanismus
The mechanism of action of (L-MeAbu5)nodularin involves the inhibition of protein serine/threonine phosphatases 1 and 2A (PP1 and PP2A) . This inhibition leads to increased protein phosphorylation, resulting in cytoskeletal damage, necrosis, and rapid blistering of hepatocytes . Nodularin primarily targets the liver, but it can also accumulate in the blood, intestines, and kidneys, causing systemic toxicity .
Vergleich Mit ähnlichen Verbindungen
(L-MeAbu5)nodularin is structurally and functionally similar to microcystin-LR, another potent hepatotoxin produced by cyanobacteria . Both compounds inhibit protein phosphatases and cause liver damage, but nodularin is a cyclic pentapeptide, while microcystin-LR is a monocyclic heptapeptide . Other similar compounds include cylindrospermopsin, which is also a hepatotoxic cyanotoxin . Nodularin is unique in its stability and resistance to degradation, making it a persistent environmental toxin .
Eigenschaften
CAS-Nummer |
146235-53-2 |
|---|---|
Molekularformel |
C41H62N8O10 |
Molekulargewicht |
827.0 g/mol |
IUPAC-Name |
(2S,9S)-2,9-diamino-5-[(2S,3R)-3-[[(2Z,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-2,4,6-trienoyl]-butanoylamino]-2-methyl-3-(methylamino)-4-oxobutyl]-5-(diaminomethylideneamino)-4,6-dioxodecanedioic acid |
InChI |
InChI=1S/C41H62N8O10/c1-8-12-35(53)49(36(54)27(5)29(42)16-15-24(2)19-25(3)32(59-7)20-28-13-10-9-11-14-28)41(23-50,47-6)26(4)22-40(48-39(45)46,34(52)21-31(44)38(57)58)33(51)18-17-30(43)37(55)56/h9-11,13-16,19,23,25-26,30-32,47H,8,12,17-18,20-22,42-44H2,1-7H3,(H,55,56)(H,57,58)(H4,45,46,48)/b16-15+,24-19+,29-27-/t25-,26-,30-,31-,32-,40?,41-/m0/s1 |
InChI-Schlüssel |
ASTBUYIOZHDWOR-JTAPVJJASA-N |
Isomerische SMILES |
CCCC(=O)N(C(=O)/C(=C(/C=C/C(=C/[C@H](C)[C@H](CC1=CC=CC=C1)OC)/C)\N)/C)[C@@](C=O)([C@@H](C)CC(C(=O)CC[C@@H](C(=O)O)N)(C(=O)C[C@@H](C(=O)O)N)N=C(N)N)NC |
Kanonische SMILES |
CCCC(=O)N(C(=O)C(=C(C=CC(=CC(C)C(CC1=CC=CC=C1)OC)C)N)C)C(C=O)(C(C)CC(C(=O)CCC(C(=O)O)N)(C(=O)CC(C(=O)O)N)N=C(N)N)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



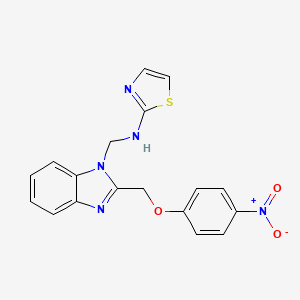
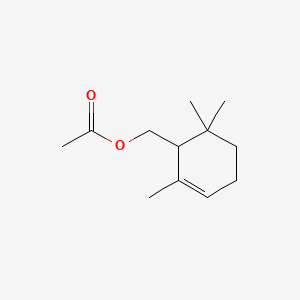
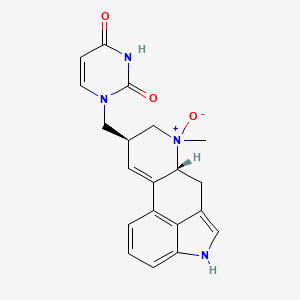
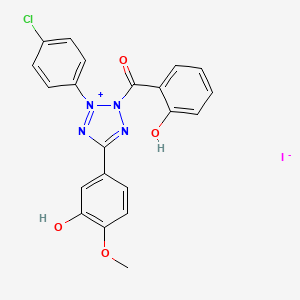
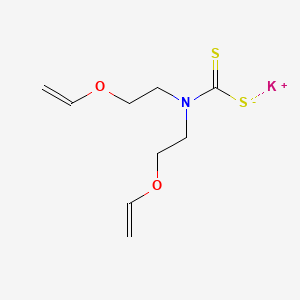
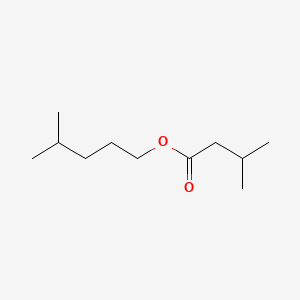

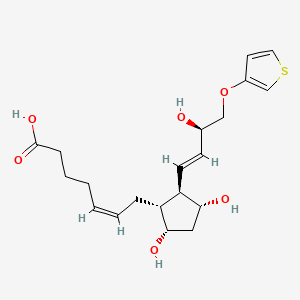

![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trifluoromethanesulfonate](/img/structure/B12763925.png)
